Chlomethoxyfen

Insect trehalase inhibition dual-use herbicide-insecticide non-carbohydrate inhibitor

Chlomethoxyfen (chlomethoxynil) is a nitrophenyl ether herbicide that inhibits protoporphyrinogen oxidase (Protox), leading to light-dependent accumulation of photodynamic protoporphyrin IX in sensitive plants. Historically deployed as a pre-emergence herbicide in Japanese rice paddies, it is selective toward rice while controlling annual and perennial broadleaf weeds and grasses.

Molecular Formula C13H9Cl2NO4
Molecular Weight 314.12 g/mol
CAS No. 32861-85-1
Cat. No. B1668629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlomethoxyfen
CAS32861-85-1
Synonyms2,4-dichloro-1-(3-methoxy-4-nitrophenoxy)benzene
2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether
chlomethoxyfen
chlomethoxynil
chlormethoxynil
Molecular FormulaC13H9Cl2NO4
Molecular Weight314.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3
InChIKeyDXXVCXKMSWHGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlomethoxyfen (CAS 32861-85-1) – Procurement-Relevant Profile of a Diphenyl Ether Herbicide


Chlomethoxyfen (chlomethoxynil) is a nitrophenyl ether herbicide that inhibits protoporphyrinogen oxidase (Protox), leading to light-dependent accumulation of photodynamic protoporphyrin IX in sensitive plants [1]. Historically deployed as a pre-emergence herbicide in Japanese rice paddies, it is selective toward rice while controlling annual and perennial broadleaf weeds and grasses [2]. It exhibits low aqueous solubility (0.3 mg L⁻¹ at 20 °C), a log P of ~3.34, and a soil aerobic DT₅₀ of approximately 25 days, placing it in a non-persistent mobility class [3].

Why Generic Substitution of Chlomethoxyfen with Other Diphenyl Ethers Fails in Rice Systems


Diphenyl ether herbicides share a common Protox inhibition target, yet their physicochemical properties, plant absorption kinetics, metabolic detoxification rates, and off-target toxicological profiles diverge substantially. Chlomethoxyfen's selectivity in rice is driven by rapid root absorption coupled with extensive metabolic degradation in the crop, whereas weeds exhibit slower detoxification [1]. This metabolic basis of selectivity is not a class-wide property: for instance, oxyfluorfen shows lower relative metabolism in rice and consequently higher phytotoxicity, rendering it less safe for direct-seeded rice without resistant cultivars [2]. Therefore, substituting chlomethoxyfen with another diphenyl ether based solely on MoA classification risks crop injury, altered weed control spectra, and unpredictable environmental persistence.

Quantitative Differentiation Evidence: Chlomethoxyfen vs. Closest Diphenyl Ether Analogs


Trehalase Inhibition Potency: Chlomethoxyfen Outperforms Bifenox (Ki 43 µM vs. 56 µM)

In a direct in vitro enzymatic assay, chlomethoxyfen inhibited Ostrinia furnacalis trehalase (OfTreh) with a Ki of 43 µM, a 23% improvement in binding affinity compared to its structural analog bifenox (Ki = 56 µM) [1]. Both compounds acted as competitive inhibitors. In vivo oral administration to locusts yielded 66% mortality for chlomethoxyfen, comparable to bifenox, confirming that the enhanced target binding translates to maintained whole-organism efficacy [1].

Insect trehalase inhibition dual-use herbicide-insecticide non-carbohydrate inhibitor

Porphyrin Accumulation Potency: Chlomethoxyfen Reaches Maximum Effect at Half the Concentration of Bifenox and CNP

In cultured rat hepatocytes, chlomethoxyfen induced maximum protoporphyrin IX accumulation (18-fold over control) at a concentration of 0.13 mM, whereas chlornitrofen (CNP) and bifenox required 0.25 mM to achieve comparable 17- and 21-fold accumulations, respectively [1]. Importantly, chlomethoxyfen and bifenox showed no concentration-dependent cytotoxicity up to 1.0 mM, unlike CNP-amino which was potently cytotoxic (LC₅₀ = 0.36 mM) [1].

protoporphyrinogen oxidase inhibition hepatocyte porphyrinogenesis diphenyl ether cytotoxicity

Superior Rice Selectivity via Rapid Metabolism: Chlomethoxyfen vs. Oxyfluorfen

In a comparative study across nine plant species, oxyfluorfen exhibited higher overall herbicidal activity than chlomethoxynil, and plants absorbed more oxyfluorfen. However, rice and corn demonstrated the highest tolerance to both herbicides [1]. Critically, rice plants metabolized ¹⁴C-chlomethoxynil significantly faster than ¹⁴C-oxyfluorfen. Greater absorption and slower metabolism of oxyfluorfen were identified as the primary factors underlying its higher phytotoxicity, whereas the rapid metabolic degradation of chlomethoxynil in rice underpinned its superior crop safety [1].

rice herbicide selectivity metabolic detoxification diphenyl ether absorption

Rapid Biological Elimination Half-Life in Fish: Chlomethoxyfen vs. Butachlor and Thiobencarb

In black silver carp (Aristichthys nobilis) exposed to paddy-field herbicides, chlomethoxyfen exhibited a biological half-life of only 4.5–5.6 h, compared to 11.6–23.1 days for butachlor and 13.9–17.3 days for thiobencarb [1]. This indicates that chlomethoxyfen is rapidly eliminated from fish tissues, resulting in substantially lower bioconcentration risk relative to other major rice herbicides.

bioconcentration kinetics aquatic toxicology rice paddy herbicide fate

In Vitro Mammalian Cytotoxicity Profile: Chlomethoxyfen's Favorable Safety Margin vs. CNP-amino

Among four diphenyl ethers tested in cultured rat hepatocytes, chlomethoxyfen and bifenox demonstrated no concentration-dependent cytotoxicity up to 1.0 mM, contrasting sharply with CNP-amino (LC₅₀ = 0.36 mM) and CNP, which reduced viability at ≥0.50 mM [1]. The cytotoxicity of CNP-amino was mediated by flavin-containing monooxygenase (FMO) bioactivation, while cytochrome P450 participated in detoxification via ring-hydroxylation. Chlomethoxyfen and bifenox largely avoided this FMO-dependent toxification pathway [1].

hepatocyte cytotoxicity FMO-mediated detoxification diphenyl ether safety screening

Hydrolytic Stability Advantage: Chlomethoxyfen's 3-Methoxy Substituent vs. Bifenox's Ester

Chlomethoxyfen is described as the more stable derivative of bifenox in structure-activity analyses, owing to its 3-methoxy substituent replacing bifenox's methyl ester group [1]. While bifenox is susceptible to ester hydrolysis, chlomethoxyfen's ether linkage confers greater chemical stability. This structural feature allows chlomethoxyfen to serve as a preferred scaffold for chemical modification and prodrug design in insecticide discovery programs [1].

chemical stability hydrolysis resistance diphenyl ether scaffold design

Optimal Research and Industrial Application Scenarios for Chlomethoxyfen Based on Verified Differential Evidence


Dual-Use Herbicide–Insecticide Discovery Programs Targeting Trehalase

Chlomethoxyfen's 23% greater trehalase inhibition affinity (Ki = 43 µM) compared to bifenox, combined with its hydrolytically stable ether scaffold, establishes it as the preferred starting hit for medicinal chemistry optimization of non-carbohydrate insect trehalase inhibitors [1]. Its dual herbicidal and insecticidal activity enables integrated pest management strategies where a single active ingredient controls both weeds and insect pests in rice-based agroecosystems [1].

Direct-Seeded Rice Weed Control Requiring High Crop Safety Margins

For direct-seeded rice systems without herbicide-resistant cultivars, chlomethoxyfen's rapid metabolic detoxification in rice provides a selectivity advantage over oxyfluorfen, which is metabolized more slowly and exhibits greater phytotoxicity [2]. Chlomethoxyfen's low aqueous solubility (0.3 mg L⁻¹) also limits off-site movement in flooded paddies, reducing the risk of downstream aquatic exposure [3].

Aquatic Ecotoxicology Studies Requiring Low Bioconcentration Risk

With a biological elimination half-life as short as 4.5 h in fish—~100-fold shorter than butachlor and thiobencarb—chlomethoxyfen is the compound of choice among rice paddy herbicides for mesocosm or field studies where minimizing bioconcentration in fish tissue is a study design priority [4]. Its low fish acute toxicity (96-h LC₅₀ > 237 mg L⁻¹) further supports its suitability for controlled aquatic exposure experiments [3].

Mammalian Protox Inhibition Studies Requiring Low Cytotoxic Confounding

In in vitro hepatocyte systems, chlomethoxyfen's lack of concentration-dependent cytotoxicity up to 1.0 mM and its avoidance of FMO-mediated bioactivation pathways make it an ideal tool compound for studying Protox inhibition without the confounding necrotic or apoptotic effects observed with CNP-amino (LC₅₀ = 0.36 mM) and CNP [5]. Its porphyrinogenic effect saturating at 0.13 mM allows efficient experimental design with lower compound consumption [5].

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